
5-Cyclobutyl-1,3,4-oxadiazol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclobutyl-1,3,4-oxadiazol-2-ol is a chemical compound with the empirical formula C6H8N2O2 and a molecular weight of 140.14 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxadiazole ring attached to a cyclobutyl group . The SMILES string representation of this compound is OC1=NN=C(C2CCC2)O1 .Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C6H8N2O2, and it has a molecular weight of 140.14 .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
- Dual Inhibitors of Lipoxygenase and Cyclooxygenase : Some 1,3,4-oxadiazole derivatives, including 5-Cyclobutyl-1,3,4-oxadiazol-2-ol, have been identified as dual inhibitors of 5-lipoxygenase and cyclooxygenase, showing potential as orally-active, nonulcerogenic anti-inflammatory agents (Mullican et al., 1993).
Anticancer Applications
- Potential Anticancer Agents : Novel indolyl-1,3,4-oxadiazoles have shown potent cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Kumar et al., 2009).
- Anti-proliferative Activity : Some 1,3,4-oxadiazole derivatives are being investigated for their antiproliferative activity as potential cyclin-dependent kinase 2 inhibitors, a key component in cell cycle and proliferation (Ali et al., 2023).
- Cytotoxicity and Tubulin Inhibition : Certain 1,3,4-oxadiazole analogues have been evaluated for cytotoxicity and tubulin polymerization inhibition, indicating their potential as anticancer drugs (Ahsan et al., 2017).
Antimicrobial Applications
- Antimicrobial and Antifungal Activities : Some derivatives of 1,3,4-oxadiazole have been synthesized and found to have remarkable antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (Jafari et al., 2017).
Miscellaneous Applications
- Synthesis Methods and Drug Design : Research has also focused on the synthesis methods and design of 1,3,4-oxadiazoles for various pharmacological effects. These efforts include exploring efficient synthesis routes and understanding the structural and theoretical properties of these compounds for drug development (Hemming, 2008).
Mecanismo De Acción
Target of Action
The primary targets of 5-Cyclobutyl-1,3,4-oxadiazol-2-ol are currently unknown. This compound is a part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Oxadiazoles, the class of compounds to which it belongs, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Biochemical Pathways
Oxadiazoles have been found to have a wide range of applications and can affect various biochemical pathways depending on their specific structure and substituents .
Result of Action
Oxadiazoles have been found to have a wide range of applications, including pharmaceuticals and energetic materials , suggesting that they can have diverse molecular and cellular effects.
Safety and Hazards
Propiedades
IUPAC Name |
5-cyclobutyl-3H-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-6-8-7-5(10-6)4-2-1-3-4/h4H,1-3H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNHOOFZBSVHNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NNC(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
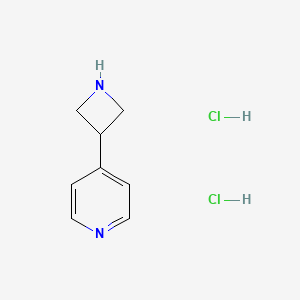
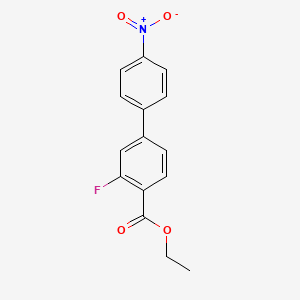

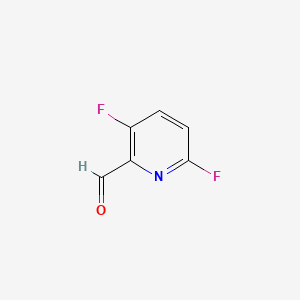
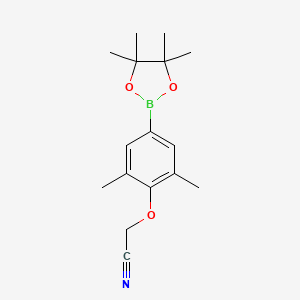
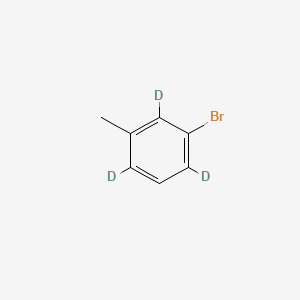


![9-Oxa-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B582343.png)


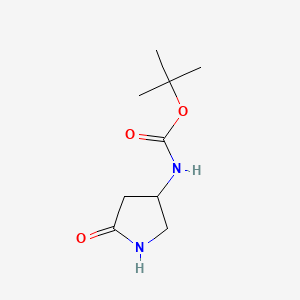
![4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline](/img/structure/B582352.png)
![Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B582353.png)
